molecular formula C6H7FN2O B2387828 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde CAS No. 1427013-72-6

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B2387828
CAS No.: 1427013-72-6
M. Wt: 142.133
InChI Key: DHVLXVOUHTZLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is an organic compound that features a pyrazole ring substituted with a fluoroethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 2-fluoroethyl hydrazine with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrazole ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluoroethyl group.

Major Products Formed

    Oxidation: 1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-(2-Fluoro-ethyl)-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The fluoroethyl group enhances the compound’s ability to interact with biological membranes and enzymes, potentially leading to the inhibition of key metabolic pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-ethyl)-1H-pyrazole-3-carboxylic acid
  • 1-(2-Fluoro-ethyl)-1H-pyrazole-3-methanol
  • 1-(2-Fluoro-ethyl)-1H-pyrazole-3-thiol

Uniqueness

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a fluoroethyl group and an aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-fluoroethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c7-2-4-9-3-1-6(5-10)8-9/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVLXVOUHTZLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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